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Introduction Fezolinetant is a first-in-class, non-hormonal selective neurokinin-3 (NK3)

receptor antagonist developed for the treatment of moderate to severe vasomotor symptoms

(VMS), such as hot flashes and night sweats, associated with menopause.[1][2] The success of

clinical trials for fezolinetant and similar therapies hinges on the effective recruitment and

retention of a specific patient population: peri- and post-menopausal women experiencing

frequent and bothersome VMS. This document provides detailed application notes on best

practices and standardized protocols for patient recruitment in fezolinetant clinical trials,

designed for researchers, scientists, and drug development professionals.

Application Notes: Best Practices for Patient
Recruitment
Effective patient recruitment for menopause-related studies requires a patient-centric, multi-

pronged approach that addresses the unique challenges and sensitivities of this demographic.

1. Patient-Centric and Empathetic Communication Many women are hesitant to discuss

menopause due to embarrassment about symptoms, a lack of awareness, or fear of aging.[3]

[4] Recruitment strategies must be built on empathy and trust.

Empathetic Messaging: Actively listen to patients' concerns and acknowledge their

experiences to build trust and break down enrollment barriers.[5]
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Educational Focus: Develop materials that demystify the clinical research process and

educate potential participants about VMS and the trial's purpose.[5]

Sensitive Language: Avoid potentially stigmatizing terms in advertising. For instance, a study

found that a recruitment campaign failed when advertised as a "menopause study" but

succeeded when themed "Women have hearts, too!".[6]

2. Multi-Channel Recruitment Strategies A combination of outreach methods is necessary to

reach a broad and diverse population of eligible participants.

Healthcare Provider Engagement: Physicians and other healthcare professionals are a

primary and trusted source for patient referrals.[7][8] Establishing strong relationships with

local clinics, gynecologists, and primary care physicians is critical.

Digital Outreach: Utilize digital platforms for targeted outreach.[7] Studies have shown that

social media platforms like Facebook can be a successful and cost-effective recruitment tool

for postmenopausal women.[9]

Direct Mailings: Direct-targeted mailings, such as letters from healthcare providers and

postcards, have proven to be highly effective in recruiting this demographic.[9]

Community Engagement: Partner with local organizations, patient advocacy groups, and

community leaders to raise awareness and build trust within underrepresented communities.

[5]

3. Streamlined and Accessible Trial Design The logistical burden on participants can be a

significant barrier.

Decentralized Elements: Incorporate remote and digital tools where possible to reduce the

need for frequent site visits.[7]

Clear Communication of Requirements: Be transparent about the time commitment,

procedures, and travel requirements from the outset to manage expectations and improve

retention.[6]

Financial Reimbursement: Offer compensation for time and reimbursement for travel

expenses to mitigate financial barriers to participation.[10]
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4. Ensuring Diversity and Representation Clinical trials must enroll a population that is

representative of all individuals affected by VMS.

Culturally Sensitive Outreach: Develop recruitment materials and strategies that are tailored

to diverse populations.[7]

Targeted Strategies: Research indicates that certain methods may be more effective for

specific demographics; for example, direct mailing has been particularly successful in

recruiting African-American women for some trials.[9]

Data Presentation: Eligibility Criteria and Trial
Scope
Quantitative data from fezolinetant's pivotal SKYLIGHT trials provide a clear framework for

participant eligibility.

Table 1: Key Inclusion Criteria for Fezolinetant Clinical Trials
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Criteria Specification Source

Age 40 to 65 years [11][12]

Menopausal Status

Confirmed menopausal status

via one of the following: •

Spontaneous amenorrhea for

≥12 consecutive months. •

Spontaneous amenorrhea for

≥6 months with FSH > 40 IU/L.

• History of bilateral

oophorectomy ≥6 weeks prior

to screening.

[11][13]

VMS Frequency

Minimum average of 7

moderate to severe VMS

episodes per day.

[11][13]

Health Status

In good general health as

determined by medical history

and physical examination.

[13]

| Screening Data | VMS frequency and severity recorded in an electronic diary during the

screening period. |[14] |

Table 2: Key Exclusion Criteria for Fezolinetant Clinical Trials
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Criteria Specification Source

Prohibited Medications

• Concomitant use of
moderate or strong
CYP1A2 inhibitors (e.g.,
cimetidine, fluvoxamine). •
Use of hormone
replacement therapy
(HRT), hormonal
contraceptives, or other
treatments for VMS.

[15][16][17]

Liver Function

Baseline AST, ALT, or total

bilirubin ≥2 times the upper

limit of normal. Known

cirrhosis.

[15][16]

Renal Function
Severe renal impairment (e.g.,

eGFR < 30 ml/min/1.73m²).
[15][16]

Medical History

• History of a malignant tumor

within the last 5 years

(exception for non-metastatic

basal cell carcinoma). • History

of seizures or other convulsive

disorders unless well-

controlled.

[13][17]

Gynecological Findings

Endometrial thickness > 8 mm

on screening transvaginal

ultrasound or other clinically

significant findings.

[13]

| Substance Use | Known documented substance abuse or alcohol addiction within 6 months of

screening. |[13][17] |

Table 3: Illustrative Recruitment Scope from Fezolinetant Phase 3 Trials
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Trial Program
Number of
Participants
Enrolled

Number of
Sites

Geographic
Regions

Source

SKYLIGHT 1 &

2

Over 1,020
women

Over 180 sites
USA, Canada,
Europe

[18]

SKYLIGHT 4
Over 1,800

women
Over 180 sites

USA, Canada,

Europe
[18]

| SKYLIGHT 1 (Alone) | 2,205 women screened; 527 randomized | 97 facilities | USA, Canada,

Czech Republic, Hungary, Poland, Spain, UK |[12] |

Experimental Protocols: Patient Screening and
Enrollment
A structured workflow is essential to efficiently identify and enroll eligible participants while

ensuring patient safety and data integrity.

Protocol 1: Initial Pre-Screening and Outreach

Initiation: Potential participants express interest through an online portal, phone call, or clinic

referral.

Pre-Screening Questionnaire: Conduct a preliminary eligibility check using a standardized

questionnaire covering age, menopausal status, self-reported VMS frequency, and key

exclusion criteria (e.g., use of prohibited medications).

Scheduling: If pre-screening is successful, schedule an in-person screening visit at the

clinical site.

Protocol 2: Screening Visit and Informed Consent

Informed Consent: The Principal Investigator or qualified designee thoroughly explains all

aspects of the study, including procedures, potential risks, and benefits. The participant must

provide written informed consent before any study-specific procedures are performed.
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Medical History and Physical Examination: Collect a comprehensive medical history and

perform a general physical examination.

VMS Diary Training: Provide the participant with an electronic diary and detailed instructions

on how to record the frequency and severity of VMS episodes daily. VMS severity is typically

defined as:

Moderate: Sensation of heat with sweating, but able to continue activity.[13]

Severe: Sensation of intense heat with sweating, causing cessation of activity.[11]

Protocol 3: Baseline VMS Data Collection

Run-in Period: The participant records VMS data for a specified period (e.g., the last 10 days

prior to randomization) to establish a baseline.[13]

Eligibility Confirmation: The site reviews the diary data to confirm the participant meets the

required minimum average of ≥7 moderate to severe VMS episodes per day.

Protocol 4: Clinical and Laboratory Assessments

Blood and Urine Collection: Collect samples for baseline laboratory tests.

Required Laboratory Panels:

Hepatic Function Panel: Alanine aminotransferase (ALT), aspartate aminotransferase

(AST), alkaline phosphatase (ALP), and total/direct bilirubin.[15]

Renal Function Panel: Serum creatinine and calculated estimated glomerular filtration rate

(eGFR).[15][16]

Hormone Levels: Follicle-stimulating hormone (FSH) for participants whose menopausal

status requires biochemical confirmation.[13]

Serology: Hepatitis B, Hepatitis C, and HIV screens.[13]

Gynecological Assessments:
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Transvaginal Ultrasound (TVU): To measure endometrial thickness.[13]

Mammogram: A recent mammogram (e.g., within the last 12 months) is typically required.

[17]

Protocol 5: Final Eligibility Review and Randomization

Data Compilation: The study coordinator compiles all data from the screening process.

Investigator Review: The Principal Investigator conducts a final review of all data against the

full inclusion and exclusion criteria.

Randomization: If all criteria are met, the participant is randomized into a treatment arm of

the study and the investigational product is dispensed.

Visualizations: Signaling Pathways and Workflows
Fezolinetant Mechanism of Action

During menopause, declining estrogen levels disrupt the balance of neuronal activity in the

hypothalamus.[19] This leads to hypertrophy and over-activity of kisspeptin/neurokinin

B/dynorphin (KNDy) neurons.[20] The increased signaling of neurokinin B (NKB) on its NK3

receptor is a key trigger for VMS.[19][21] Fezolinetant is an NK3 receptor antagonist that

blocks NKB binding, thereby helping to restore thermoregulatory balance.[1][20][22]
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Fezolinetant Mechanism of Action in VMS
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Caption: Signaling pathway of vasomotor symptoms (VMS) and fezolinetant's mechanism of

action.
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The following diagram illustrates the logical flow of a patient from initial contact through to

randomization in a typical fezolinetant clinical trial.

Patient Recruitment & Screening Workflow
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Click to download full resolution via product page

Caption: A typical workflow for screening and enrolling patients in a fezolinetant clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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